4-(2-aminoethyl)-3-fluorophenol hydrobromide
Description
The Phenethylamine (B48288) Scaffold as a Central Moiety in Bioactive Compounds
The 2-phenethylamine structure, consisting of a phenyl ring attached to an amino group via a two-carbon side chain, is a fundamental motif in a multitude of biologically active compounds. nih.govresearchgate.net This framework is the backbone for numerous endogenous neurotransmitters, natural products, and synthetic pharmaceuticals. mdpi.comresearchgate.net Its importance is highlighted by the central role of endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine—all phenethylamine derivatives—in regulating critical physiological and cognitive processes, including voluntary movement, mood, and stress response. nih.govmdpi.com
The versatility of the phenethylamine scaffold has made it a "privileged scaffold" in medicinal chemistry. researchgate.net By modifying the phenyl ring, the ethyl chain, or the amino group, researchers can develop a vast library of compounds that interact with a wide range of biological targets. These targets include G-protein-coupled receptors (GPCRs), such as adrenergic and dopamine receptors, as well as monoamine transporters and enzymes. nih.govnih.gov This structural adaptability allows the phenethylamine core to be embedded within simple open-chain molecules and complex polycyclic alkaloids like morphine. nih.govmdpi.com
| Compound | Classification | Core Biological Role |
| Dopamine | Endogenous Catecholamine | Neurotransmitter involved in reward, motivation, and motor control. mdpi.com |
| Norepinephrine | Endogenous Catecholamine | Neurotransmitter and hormone involved in alertness, arousal, and the "fight-or-flight" response. mdpi.com |
| Phenethylamine (PEA) | Endogenous Trace Amine | Neuromodulator that acts as a central nervous system stimulant. wikipedia.orgrxlist.com |
| Tyramine | Endogenous Trace Amine | Neuromodulator, involved in regulating blood pressure. ccsenet.org |
Strategic Role of Halogenation, with a Focus on Fluorination, in Modulating Chemical Reactivity and Biological Interactions
Halogenation, the incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in drug design and chemical biology. nih.govwikipedia.org Each halogen imparts distinct properties, but fluorine is of particular interest due to its unique characteristics. tandfonline.combenthamscience.com Fluorine is the most electronegative element, yet its van der Waals radius is comparable to that of a hydrogen atom, allowing it to replace hydrogen with minimal steric disruption. tandfonline.com This "small size, big effect" combination makes fluorination a strategic tool for fine-tuning molecular properties. tandfonline.comresearchgate.net
The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile in several ways: tandfonline.commdpi.com
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability. tandfonline.commdpi.com
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups. mdpi.com For instance, adding a fluorine atom near an amino group can lower its pKa, which can affect the molecule's ionization state at physiological pH and potentially improve its ability to cross cell membranes. mdpi.com Fluorination also modifies lipophilicity, which is critical for absorption, distribution, and receptor binding. benthamscience.com
Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets. benthamscience.com In some contexts, fluorine can participate in "halogen bonds," a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. benthamscience.com
| Parameter | Effect of Fluorination | Rationale |
| Metabolic Stability | Often Increased | Strong C-F bond blocks oxidative metabolism. tandfonline.commdpi.com |
| Lipophilicity | Context-Dependent Increase | Fluorine is more lipophilic than hydrogen, affecting membrane permeability. tandfonline.combenthamscience.com |
| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing effect alters the electron density of nearby ionizable groups. mdpi.com |
| Binding Interactions | Potentially Enhanced | Can introduce new electrostatic, dipole, and halogen bonding interactions. benthamscience.com |
Overview of the Research Significance of 4-(2-aminoethyl)-3-fluorophenol (B13646493) Hydrobromide within Academic Inquiry
The compound 4-(2-aminoethyl)-3-fluorophenol hydrobromide is a specific, strategically designed molecule intended for use in academic and laboratory research. appchemical.com It is a fluorinated analog of tyramine, a naturally occurring trace amine. ccsenet.org Its significance lies not in direct therapeutic application but as a chemical probe to investigate the precise consequences of fluorination on the biological activity of phenethylamines.
By placing a fluorine atom at the 3-position of the phenol (B47542) ring, this compound allows researchers to ask highly specific questions about structure-activity relationships (SAR). Academic inquiry using this molecule would likely focus on comparing its biological profile to that of its non-fluorinated parent, tyramine, and other positional isomers. Such studies could elucidate how this specific fluorine substitution impacts:
Receptor Binding and Selectivity: How the altered electronic properties of the phenyl ring affect affinity and selectivity for targets like trace amine-associated receptors (TAARs) or other monoamine receptors. wikipedia.org
Enzyme Inhibition: Its potential as an inhibitor for enzymes like monoamine oxidase (MAO), which metabolizes tyramine. rxlist.com
Transporter Interactions: Its interaction with monoamine transporters, such as the dopamine transporter (DAT) or norepinephrine transporter (NET).
In essence, this compound serves as a valuable tool for dissecting the complex interplay between molecular structure and biological function. Data generated from studying this compound contributes to a deeper, more predictive understanding of how fluorination can be used to rationally design bioactive compounds with desired properties, advancing the fields of medicinal chemistry, pharmacology, and neurobiology. nih.gov
| Property | Value |
| Compound Name | This compound appchemical.com |
| CAS Number | 2089258-44-4 appchemical.com |
| Molecular Formula | C8H11BrFNO appchemical.com |
| Molecular Weight | 236.08 g/mol appchemical.com |
| Parent Compound | Tyramine |
Structure
3D Structure of Parent
Properties
CAS No. |
2089258-44-4 |
|---|---|
Molecular Formula |
C8H11BrFNO |
Molecular Weight |
236.08 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-fluorophenol;hydrobromide |
InChI |
InChI=1S/C8H10FNO.BrH/c9-8-5-7(11)2-1-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H |
InChI Key |
WEFFOMRZEWDVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCN.Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Aminoethyl 3 Fluorophenol Hydrobromide
Established and Novel Synthetic Pathways for 4-(2-aminoethyl)-3-fluorophenol (B13646493) Hydrobromide Synthesis
The synthesis of 4-(2-aminoethyl)-3-fluorophenol hydrobromide can be approached through several strategic pathways, typically involving the construction of the fluorophenol core followed by the introduction or modification of the aminoethyl side chain.
Selection and Preparation of Key Precursors and Starting Materials for Optimal Yields
The efficient synthesis of the target compound is highly dependent on the selection of appropriate starting materials. A common and effective strategy involves the preparation of a key intermediate, 4-amino-3-fluorophenol (B140874), which is then further elaborated.
One established route to 4-amino-3-fluorophenol begins with 3-fluoro-4-nitrophenol (B151681). This precursor is subjected to catalytic hydrogenation, a reliable and high-yielding reaction, to reduce the nitro group to a primary amine. chemicalbook.com The reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com An alternative pathway starts from the more accessible p-nitrophenol. This route involves a multi-step process beginning with catalytic hydrogenation to form p-aminophenol, followed by sulfonation, a fluoro-substitution reaction to introduce the fluorine at the 3-position, and finally a desulfonation step to yield 4-amino-3-fluorophenol. chemicalbook.comgoogle.com This method, while longer, utilizes less expensive starting materials, making it suitable for larger-scale production. google.com
Another synthetic approach builds the carbon skeleton from 3-fluorophenol. This could involve a Friedel-Crafts acylation with chloroacetyl chloride to produce 2-chloro-N-(2-fluoro-4-hydroxyphenyl)acetamide. This intermediate can then be reduced to form the final aminoethyl side chain. The reaction of aminophenols with chloroacetyl chloride is a known transformation. neliti.comresearchgate.net
A further strategy involves the synthesis of a (4-hydroxy-2-fluorophenyl)acetonitrile intermediate. This can be prepared from the corresponding 4-hydroxy-2-fluorobenzyl alcohol. The subsequent reduction of the nitrile group, typically through catalytic hydrogenation, would yield the desired 4-(2-aminoethyl)-3-fluorophenol.
Once the 4-(2-aminoethyl)-3-fluorophenol free base is synthesized, it is converted to its hydrobromide salt by treatment with hydrobromic acid. This process facilitates purification and enhances the compound's stability.
Detailed Analysis of Reaction Mechanisms and Catalytic Systems Utilized in Synthesis
The key transformations in the synthesis of this compound are governed by well-understood reaction mechanisms.
Catalytic Hydrogenation: The reduction of 3-fluoro-4-nitrophenol to 4-amino-3-fluorophenol is a heterogeneously catalyzed reaction. The mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond of hydrogen is cleaved, and the hydrogen atoms are added sequentially across the nitrogen-oxygen bonds of the nitro group, leading to the formation of nitroso, hydroxylamine (B1172632) intermediates, and finally the amine, with water as a byproduct. The catalyst, typically 10% Pd/C, provides a surface that facilitates this multi-step reduction at room temperature and moderate hydrogen pressure. chemicalbook.com
Acylation and Reduction: In a pathway involving an acetamide (B32628) intermediate, the initial step is an N-acylation. For instance, reacting 4-amino-3-fluorophenol with chloroacetyl chloride would proceed via a nucleophilic acyl substitution. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the N-(2-fluoro-4-hydroxyphenyl)-2-chloroacetamide. researchgate.net The subsequent reduction of the amide and the chloro group to form the ethylamine (B1201723) side chain requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Nitrile Reduction: If the synthesis proceeds through a (4-hydroxy-2-fluorophenyl)acetonitrile intermediate, the final step is the reduction of the nitrile. This can also be achieved by catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. The mechanism involves the addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine.
Optimization of Reaction Conditions for Scalable Research Production
Optimizing reaction conditions is crucial for maximizing yield, purity, and scalability. For the catalytic hydrogenation of 3-fluoro-4-nitrophenol, key parameters include the choice of solvent, catalyst loading, hydrogen pressure, and temperature.
A mixture of ethanol (B145695) and tetrahydrofuran (B95107) is an effective solvent system for this reduction, ensuring the solubility of the starting material. chemicalbook.com The reaction proceeds efficiently at room temperature, and a 10% Pd/C catalyst is commonly used. chemicalbook.com For industrial-scale production, parameters such as hydrogen pressure can be fine-tuned to balance reaction rate and safety considerations. A patent for a similar process, the hydrogenation of p-nitrophenol, outlines various conditions using a nickel-metal catalyst, with pressures ranging from 0.2 to 0.5 MPa and temperatures from 70 to 90°C. google.com
The following table summarizes typical conditions for the synthesis of the 4-amino-3-fluorophenol precursor.
| Starting Material | Catalyst | Solvent System | Temperature | Time | Yield | Reference |
| 3-Fluoro-4-nitrophenol | 10% Palladium on carbon | Ethanol/Tetrahydrofuran | Room Temperature | 4.5 hrs | 100% | chemicalbook.com |
| p-Nitrophenol | Nickel-metal catalyst | Water/Ethanol | 70-90°C | Not Specified | High | google.com |
| o-Fluoronitrobenzene | Palladium-carbon on porous silica | Deionized water/Ethanol | 60°C | 1 hr | 80.3% | guidechem.com |
Advanced Strategies for Derivatization and Functionalization
The bifunctional nature of 4-(2-aminoethyl)-3-fluorophenol, possessing both a nucleophilic amine and a phenolic hydroxyl group, allows for a wide range of chemical modifications. Selective derivatization requires careful strategy, often involving the use of protecting groups. organic-chemistry.org
Regioselective Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo reactions such as O-alkylation and O-acylation. However, due to the higher nucleophilicity of the primary amine, it must first be protected to achieve regioselectivity at the hydroxyl group. researchgate.net
Protection of the Amine: The amino group can be temporarily masked using common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). For example, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions selectively forms the N-Boc protected derivative.
O-Alkylation and O-Acylation: With the amine protected, the phenolic hydroxyl group can be selectively modified.
O-Alkylation: Reaction of the N-protected aminophenol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) yields the corresponding ether. This is a classic Williamson ether synthesis.
O-Acylation: The phenolic hydroxyl can be converted to an ester by reacting the N-protected intermediate with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. rsc.org
Finally, the protecting group on the amine can be removed under specific conditions (e.g., acid treatment with trifluoroacetic acid for Boc) to yield the O-functionalized product. wikipedia.org
The table below outlines strategies for regioselective modification of the hydroxyl group.
| Reaction Type | Reagents | Conditions | Resulting Functional Group |
| Amine Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH) | Aqueous/Organic Solvent, Room Temp. | N-Boc carbamate |
| O-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Solvent (e.g., Acetone, DMF), Heat | Ether (R-O-Ar) |
| O-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Anhydrous Solvent, 0°C to Room Temp. | Ester (RCOO-Ar) |
| Amine Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temp. | Primary Amine |
Amine Group Derivatization: Acylation, Alkylation, and Protecting Group Chemistry
The primary amino group is a versatile handle for derivatization due to its nucleophilicity. Direct modification is often possible without protecting the less reactive phenolic hydroxyl group.
Acylation: The most straightforward modification is the formation of an amide via acylation. This is typically achieved by reacting the aminophenol with an acyl chloride or anhydride in the presence of a base (Schotten-Baumann conditions) or in a suitable solvent. google.com This reaction is generally fast and high-yielding.
Alkylation: N-alkylation can be achieved by reacting the aminophenol with alkyl halides. However, this method can be difficult to control, often leading to mixtures of mono- and di-alkylated products. A more controlled method for mono-alkylation is reductive amination. This involves reacting the aminophenol with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Protecting Group Chemistry: As mentioned, protecting groups are essential tools in the multi-step synthesis involving aminophenols. jocpr.com The choice of protecting group is critical and depends on the stability required during subsequent reaction steps. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable. organic-chemistry.orgwikipedia.org For instance, an Fmoc group on the amine (removed by base) and a tert-butyl ether on the phenol (B47542) (removed by acid) would allow for selective deprotection and functionalization of either group independently. wikipedia.org
The following table summarizes common amine derivatization strategies.
| Reaction Type | Reagents | Conditions | Resulting Functional Group |
| Acylation | Acyl Chloride (RCOCl), Base | Aqueous/Organic, Room Temp. | Amide (R-CO-NHR') |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ or NaBH₃CN | Methanol or Ethanol, Room Temp. | Secondary or Tertiary Amine |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base, Aqueous/Organic Solvent | Boc Carbamate |
| Cbz Protection | Benzyl Chloroformate (Cbz-Cl) | Base, Aqueous/Organic Solvent | Cbz Carbamate |
| Fmoc Protection | Fmoc-Cl or Fmoc-OSu | Base, Aqueous/Organic Solvent | Fmoc Carbamate |
Strategies for Further Aromatic Ring Functionalization and Substituent Introduction
The aromatic ring of 4-(2-aminoethyl)-3-fluorophenol presents a nuanced platform for further functionalization. The existing substituents—hydroxyl (-OH), fluoro (-F), and aminoethyl (-CH₂CH₂NH₂)—exert significant influence on the regioselectivity of subsequent electrophilic aromatic substitution reactions. The hydroxyl group is a potent activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- director. The ethylamine side chain is generally considered weakly activating and ortho-, para- directing, although its influence can be modulated by protecting the amine functionality.
Strategies for introducing new substituents onto the benzene (B151609) ring must navigate the combined directing effects of these groups.
Electrophilic Aromatic Substitution: Direct electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely yield a mixture of products due to multiple activated positions. The primary positions for substitution would be ortho and para to the powerful hydroxyl group. However, the position ortho to the hydroxyl group and meta to the fluorine (C-6) is sterically less hindered and electronically favored. The position ortho to both the hydroxyl and fluorine (C-2) is also activated but may experience some steric hindrance.
Directed ortho-Metalation (DoM): A more controlled approach involves Directed ortho-Metalation. By protecting the hydroxyl and amino groups, a directed metalation group (DMG) can be used to selectively introduce substituents. For instance, converting the hydroxyl group to a pivaloate or a similar bulky ester can direct lithiation to the C-6 position. Subsequent quenching with an electrophile allows for the precise installation of a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr): While less common for this electron-rich system, SNAr could be envisioned if further strongly electron-withdrawing groups were introduced onto the ring. The fluorine atom itself is not typically a good leaving group in SNAr on such an activated ring unless positioned ortho or para to a powerful activating group for a specific reaction type, which is not the case here.
A summary of potential functionalization strategies is presented below.
| Strategy | Potential Reaction | Regioselectivity | Key Considerations |
| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) | Mixture of isomers, likely major substitution at C-6. | Requires protection of the amino group to prevent oxidation. |
| Halogenation (Br₂/FeBr₃) | Likely polysubstitution without careful control of stoichiometry. | High reactivity due to the activating -OH group. | |
| Directed ortho-Metalation | Lithiation (n-BuLi) followed by electrophile quench | Highly selective to the position ortho to the directing group. | Requires protection of acidic protons on -OH and -NH₂ groups. |
Enantioselective Synthesis Approaches for Chiral Analogues of the Compound
The creation of chiral analogues of 4-(2-aminoethyl)-3-fluorophenol, specifically those with a stereocenter at the benzylic position (α-methylated, for example), is of significant interest. Enantioselective synthesis is crucial for producing single enantiomers, which often have distinct biological activities.
Several key strategies are employed for the asymmetric synthesis of related chiral fluorinated phenethylamines:
Biocatalytic Asymmetric Synthesis: The use of enzymes, particularly transaminases (TAs), offers a highly efficient and environmentally benign route. ω-Transaminases can catalyze the asymmetric amination of a prochiral ketone precursor, such as 2-acetyl-4-fluorophenol, to yield the corresponding chiral amine. For example, the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol has been achieved using an (R)-selective amine transaminase. researchgate.net This method often results in high enantiomeric excess (ee) and yields. researchgate.net
Chiral Auxiliaries: A classical approach involves the use of a chiral auxiliary, such as (R)-phenylglycinol. nih.gov The auxiliary is condensed with a ketone to form a chiral imine or oxazolidine, which then directs the stereoselective addition of a nucleophile. Subsequent removal of the auxiliary reveals the chiral amine. This method is robust but often requires additional synthetic steps for the attachment and removal of the auxiliary. nih.gov
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) is a powerful method for establishing the stereocenter. The choice of chiral ligand is critical for achieving high enantioselectivity.
A comparative overview of these approaches is detailed in the table below.
| Approach | Method | Typical Catalyst/Reagent | Advantages | Disadvantages |
| Biocatalysis | Asymmetric amination of a prochiral ketone | ω-Transaminase (e.g., from Arthrobacter sp.) | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. | Substrate scope can be limited by the enzyme's specificity. researchgate.net |
| Chiral Auxiliary | Diastereoselective nucleophilic addition | (R)-phenylglycinol, Evans oxazolidinones | Well-established, reliable for a broad range of substrates. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. nih.gov |
| Asymmetric Catalysis | Asymmetric transfer hydrogenation of a ketone | Chiral Ru or Rh complexes | High catalytic efficiency, broad substrate scope. | May require high pressures and specialized equipment; catalyst cost. |
Challenges and Innovations in Synthetic Route Design for Related Fluorinated Phenethylamines
The synthesis of fluorinated phenethylamines, including this compound, is accompanied by a unique set of challenges that have spurred significant innovation in synthetic chemistry.
Key Challenges:
Regioselective Fluorination: Introducing a fluorine atom at a specific position on an aromatic ring can be difficult. Classical methods often lack selectivity and may require harsh conditions. For instance, the synthesis of 3-fluorophenol, a potential precursor, traditionally involves diazotization of m-aminophenol followed by a Balz-Schiemann reaction, which can have variable yields. google.com
Harsh Reagents: Many traditional fluorination methods employ hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF) or aggressive electrophilic fluorinating agents ("F+" sources). st-andrews.ac.ukcas.cn Handling these reagents requires specialized equipment and poses safety and environmental concerns. st-andrews.ac.uk
Stereochemical Control: As discussed previously, achieving high enantioselectivity in the synthesis of chiral analogues is a significant hurdle that requires sophisticated catalytic or enzymatic systems.
Recent Innovations:
Late-Stage Fluorination: A major goal in medicinal chemistry is the ability to introduce fluorine atoms at a late stage in a synthetic sequence. This allows for the rapid generation of fluorinated analogues of complex molecules. Recent advances in transition-metal-catalyzed C-H activation have opened new avenues for the direct and selective fluorination of aromatic C-H bonds. cas.cn
Improved Fluorinating Reagents: The development of safer and more user-friendly fluorinating reagents has been a major focus. Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are examples of electrophilic fluorinating agents that are solids and easier to handle than gaseous F₂ or anhydrous HF. nih.gov
Flow Chemistry: The use of microfluidic or flow reactors for fluorination reactions offers enhanced safety and control. sciencedaily.com The small reaction volumes and high surface-area-to-volume ratios allow for better management of reaction exotherms and the safe use of hazardous intermediates. sciencedaily.com
Biocatalysis: As highlighted in the previous section, the use of enzymes is a transformative innovation. Enzymes operate under mild, aqueous conditions and can provide unparalleled levels of chemo-, regio-, and stereoselectivity, thereby streamlining synthetic routes and reducing environmental impact. researchgate.net
PFAS-Free Synthesis: Growing environmental concerns about per- and polyfluoroalkyl substances (PFAS) are driving innovation towards fluorination methods that avoid these persistent chemicals. sciencedaily.com New protocols are being developed that use simple fluoride salts like cesium fluoride as the fluorine source, offering a more sustainable approach. sciencedaily.com
These innovations are continuously reshaping the synthetic landscape, making the production of complex molecules like this compound and its analogues more efficient, safer, and environmentally sustainable. st-andrews.ac.ukrsc.org
Application As a Strategic Building Block in Medicinal Chemistry Research
Rational Design and Synthesis of Structurally Diverse Analogues and Derivatives of 4-(2-aminoethyl)-3-fluorophenol (B13646493) Hydrobromide
The core structure of 4-(2-aminoethyl)-3-fluorophenol is a prime candidate for analogue synthesis, allowing for systematic exploration of its biological potential. Medicinal chemists utilize this scaffold to create libraries of related compounds, which are then screened for activity against various biological targets.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For phenethylamine (B48288) derivatives, SAR investigations have been crucial in developing ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) transporters. nih.govnih.govnih.govkoreascience.kr Systematic modification of the 4-(2-aminoethyl)-3-fluorophenol scaffold allows researchers to probe the specific interactions between a ligand and its target protein, optimizing for potency, selectivity, and pharmacokinetic properties.
Key structural modifications for an SAR study on this scaffold would include:
N-Substitution: Alkylation or acylation of the primary amine on the ethylamine (B1201723) side chain can significantly alter a compound's affinity and selectivity for its target.
Side Chain Modification: Altering the length of the ethylamine chain or introducing substituents on the alpha or beta carbons can influence receptor binding and metabolic stability.
Aromatic Ring Substitution: While the fluorine and hydroxyl groups are defining features, their positions could be altered, or additional substituents could be introduced to probe the electronic and steric requirements of the binding pocket.
Hydroxyl Group Derivatization: Conversion of the phenolic hydroxyl group to an ether or ester can modify the compound's hydrogen bonding capacity, lipophilicity, and potential to act as a prodrug.
These systematic variations help to build a comprehensive map of the chemical features required for a desired biological effect. For instance, studies on other phenethylamines have shown that substituents on the phenyl ring can have positive effects on binding affinity, particularly when in the para position. nih.govkoreascience.kr
Interactive Table: Potential Structural Modifications for SAR Studies
| Modification Site | Type of Variation | Potential Impact on Biological Activity |
|---|---|---|
| Primary Amine | N-methylation, N-acetylation | Alters receptor selectivity and potency; modifies hydrogen bonding. |
| Ethylamine Chain | α-methylation | Can increase metabolic stability and introduce chirality. |
| Phenyl Ring | Addition of a second fluoro group | Modifies electronic properties and binding interactions. |
| Phenolic Hydroxyl | Conversion to a methyl ether | Increases lipophilicity; removes hydrogen bond donor capability. |
Computational chemistry provides powerful tools to accelerate the drug discovery process. Techniques like molecular docking and virtual screening can be used to predict how analogues of 4-(2-aminoethyl)-3-fluorophenol might interact with a specific biological target. researchgate.net These in silico methods allow researchers to prioritize which compounds to synthesize, saving significant time and resources.
The process typically involves:
Target Identification: A three-dimensional structure of the target protein (e.g., a receptor or enzyme) is obtained, either through experimental methods like X-ray crystallography or through computational homology modeling. nih.gov
Docking Simulation: The 4-(2-aminoethyl)-3-fluorophenol scaffold is computationally placed into the active site of the target protein. The software calculates the most stable binding pose and estimates the binding affinity. nih.gov Docking studies on similar compounds have shown that the amine group often forms crucial hydrogen bonds with polar residues like aspartate in the binding site. nih.gov
Virtual Screening: Large digital libraries of virtual compounds, all based on the core scaffold but with different decorations, are then docked into the target's active site.
Prioritization: The compounds are ranked based on their predicted binding scores, and the most promising candidates are selected for chemical synthesis and subsequent biological testing. biomolther.org
This computational approach enables the exploration of a vast chemical space to identify novel ligands with potentially high affinity and selectivity.
Integration into Complex Bioactive Molecular Scaffolds
Beyond serving as a template for simple analogues, 4-(2-aminoethyl)-3-fluorophenol hydrobromide is an important building block for constructing more complex molecules, including those inspired by natural products and key heterocyclic systems.
The phenethylamine motif is a core structural component of numerous biologically active natural products, including many alkaloids like morphine and ephedrine. mdpi.comresearchgate.net The synthesis of natural product analogues is a common strategy in medicinal chemistry to create compounds with improved therapeutic properties or to explore their mechanism of action. By incorporating the 4-(2-aminoethyl)-3-fluorophenol unit, chemists can create fluorinated versions of these natural products. The introduction of fluorine can enhance metabolic stability, increase binding affinity (by participating in favorable electrostatic interactions), and improve brain penetration.
The 4-(2-aminoethyl)-3-fluorophenol structure is ideally suited for the Pictet–Spengler reaction, a powerful chemical transformation used to synthesize tetrahydroisoquinolines (THIQs). wikipedia.org The reaction involves the condensation of a β-arylethylamine, such as our title compound, with an aldehyde or ketone under acidic conditions. organicreactions.orgjk-sci.com The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring. nrochemistry.com
The THIQ scaffold is considered a "privileged structure" in medicinal chemistry because it is found in a wide range of biologically active compounds. nih.gov Using 4-(2-aminoethyl)-3-fluorophenol in a Pictet–Spengler reaction allows for the direct synthesis of THIQs that are specifically substituted with both a fluorine atom and a hydroxyl group on the aromatic ring, features that can be exploited to fine-tune biological activity. A study focused on phosphate-catalyzed Pictet-Spengler reactions successfully utilized a closely related compound, 4-fluoro-3-hydroxy phenethylamine, demonstrating the feasibility of this approach. acs.org
Interactive Table: Pictet-Spengler Reaction Products
| Carbonyl Reactant | Product (Tetrahydroisoquinoline Derivative) | Significance of Product |
|---|---|---|
| Formaldehyde | 7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline | Core scaffold for further elaboration. |
| Acetaldehyde | 7-Fluoro-6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Introduces a chiral center at the 1-position. |
| Cyclohexanone | 7'-Fluoro-6'-hydroxy-spiro[cyclohexane-1,1'-[1H]-isoquinoline] | Creates a spirocyclic system with increased rigidity. |
Development of Radiolabeled Probes for Preclinical Imaging Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in living subjects. nih.govnih.gov The technique relies on the use of probes, or radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). nih.gov
The structure of 4-(2-aminoethyl)-3-fluorophenol is an excellent candidate for the development of ¹⁸F-labeled PET probes. There are two primary strategies for introducing the ¹⁸F isotope:
Direct Nucleophilic Substitution: The non-radioactive fluorine-19 atom on the ring could potentially be replaced with radioactive ¹⁸F in the final step of the synthesis. More commonly, a precursor molecule with a suitable leaving group (e.g., a nitro or trimethylammonium group) at the 3-position would be synthesized and then reacted with [¹⁸F]fluoride.
Prosthetic Group Labeling: An ¹⁸F-containing prosthetic group, such as [¹⁸F]fluoroethyl tosylate, can be attached to the molecule, typically at the primary amine or the phenolic hydroxyl group. The development of ¹⁸F-labeled phenolic compounds is an active area of research. rsc.org
Once synthesized, an ¹⁸F-labeled version of 4-(2-aminoethyl)-3-fluorophenol or its derivatives could be used in preclinical research to study the distribution of the compound, measure its engagement with a specific target in the brain or other organs, and assess its pharmacokinetics in real-time. snmjournals.orgresearchgate.net Such probes are invaluable tools for drug development, helping to confirm that a new drug candidate reaches its intended target in the body. nih.gov
Radiosynthesis Strategies for Positron Emission Tomography (PET) Tracers Involving Fluorine-18
The synthesis of PET tracers is a time-sensitive process due to the short half-life of Fluorine-18 (approximately 110 minutes). Therefore, rapid and efficient radiosynthesis methods are paramount. For compounds structurally similar to 4-(2-aminoethyl)-3-fluorophenol, such as 4-[18F]fluoro-m-tyramine, established methods like regioselective radiofluorodestannylation and fluorodemercuration have proven effective. nih.govnih.gov
One common strategy involves the synthesis of a precursor molecule containing a leaving group, such as a trimethylstannyl or mercurio group, at the position where the Fluorine-18 is to be introduced. nih.govnih.gov This precursor is then subjected to a reaction with [18F]fluoride.
For the analogous compound, 4-[18F]fluoro-L-m-tyrosine, a precursor, N-(trifluoroacetyl)-3-acetoxy-4-(trimethylstannyl)-l-phenylalanine ethyl ester, is synthesized. nih.gov The radiosynthesis is then carried out by electrophilic fluorodestannylation of this precursor. nih.gov A similar approach involves the use of mercurio derivatives as precursors, which undergo regioselective fluorodemercuration with 18F-labeled acetylhypofluorite. nih.gov Following the introduction of Fluorine-18, a deprotection step, often involving acid hydrolysis, is necessary to yield the final radiotracer. nih.gov The entire process, including purification by High-Performance Liquid Chromatography (HPLC), is typically completed within an hour to maximize the radiochemical yield. nih.gov
| Parameter | Value for Analogous Compound (4-[18F]fluoro-L-m-tyrosine) | Reference |
|---|---|---|
| Radiochemical Yield | 11-25% (corrected for decay) | nih.gov |
| Synthesis Time | ~60 minutes | nih.gov |
| Chemical Purity | >99% | nih.govnih.gov |
| Radiochemical Purity | >99% | nih.govnih.gov |
| Enantiomeric Purity | >99% | nih.govnih.gov |
Evaluation of Radiotracer Binding and Distribution in Non-Human Biological Systems
Preclinical evaluation in non-human biological systems is a critical step in the development of a new PET tracer. These studies provide essential information on the tracer's biodistribution, pharmacokinetics, and target engagement. For radiotracers analogous to [18F]4-(2-aminoethyl)-3-fluorophenol, such as 4-[18F]fluoro-L-m-tyrosine, these evaluations are often conducted in rodents and non-human primates. nih.gov
In vivo PET imaging studies in monkeys with 4-[18F]fluoro-L-m-tyrosine have demonstrated rapid accumulation of radioactivity in the striatal structures of the brain, with a peak uptake observed shortly after injection. nih.gov The striatum-to-cerebellum radioactivity ratio, an indicator of specific binding to dopaminergic neurons, was found to increase over time, reaching a ratio of approximately 4 at 3 hours post-injection. nih.gov This suggests that the tracer effectively visualizes areas rich in aromatic L-amino acid decarboxylase (AAAD), the enzyme that converts L-DOPA to dopamine. nih.gov
Biodistribution studies, where radioactivity is measured in various organs after tracer administration, provide a quantitative assessment of the tracer's distribution. In studies with analogous tracers, high uptake is typically observed in organs with high enzyme activity or receptor density, while low uptake in bone indicates minimal in vivo defluorination of the tracer. nih.gov
| Organ | Striatum/Cerebellum Ratio (at 3 hours) | Reference |
|---|---|---|
| Monkey Brain | ~4 | nih.gov |
Investigation of Biological Interactions and Pharmacological Mechanisms in Preclinical Models
Ligand-Receptor Binding and Activation Studies (In Vitro and Non-Human In Vivo)
A comprehensive search of scientific literature and bioactivity databases has revealed no available data on the ligand-receptor binding and activation properties of 4-(2-aminoethyl)-3-fluorophenol (B13646493) hydrobromide.
Characterization of Adrenergic Receptor Affinity and Selectivity
There are no published preclinical studies characterizing the binding affinity or selectivity of 4-(2-aminoethyl)-3-fluorophenol hydrobromide for any subtype of adrenergic receptors (e.g., α1, α2, β1, β2, β3). Consequently, its potential as an agonist, antagonist, or allosteric modulator at these receptors remains uninvestigated.
Analysis of Dopaminergic Receptor Interactions and Subtype Specificity
No in vitro or non-human in vivo research has been published detailing the interactions of this compound with dopaminergic receptors. Data regarding its binding affinity, selectivity for dopamine (B1211576) receptor subtypes (e.g., D1-like, D2-like), and functional activity (agonist or antagonist properties) are not available.
Modulation of Serotonin (B10506) Receptor Systems
The effect of this compound on serotonin (5-HT) receptor systems has not been evaluated in any publicly accessible preclinical studies. Information on its ability to bind to or modulate the activity of various 5-HT receptor subtypes is currently nonexistent.
Elucidation of Binding Modes through Computational Docking and Molecular Dynamics Simulations
There are no available studies that have employed computational methods, such as molecular docking or molecular dynamics simulations, to predict or analyze the binding modes of this compound with adrenergic, dopaminergic, or serotonergic receptors.
Enzyme Modulation and Inhibition Studies (In Vitro and Non-Human In Vivo)
The influence of this compound on enzyme activity, particularly those involved in neurotransmitter metabolism, has not been documented in the scientific literature.
Evaluation of Monoamine Oxidase (MAO) Activity Modulation
No in vitro or non-human in vivo studies have been published that assess the potential for this compound to modulate the activity of monoamine oxidase enzymes (MAO-A or MAO-B). Its inhibitory potential (e.g., IC50 values) and mechanism of action on MAO are unknown.
Assessment of Inhibition against Key Enzymes (e.g., NAPE-PLD, PI3Kα, 12-Lipoxygenase)
No studies were identified that evaluated the inhibitory activity of this compound against N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), Phosphoinositide 3-kinase alpha (PI3Kα), or 12-Lipoxygenase.
Mechanistic Insights into Enzyme-Ligand Interactions
As no data exists on the interaction of this compound with the target enzymes, there is no information on the mechanistic or molecular details of such potential interactions.
Cellular Activity and Pharmacodynamics (In Vitro Research)
Antiproliferative Activity in Various Cell Lines (e.g., Cancer Cell Lines, Microbial Cultures)
No research articles or data are available that describe the antiproliferative effects of this compound on any cancer cell lines or microbial cultures.
Investigation of Cellular Signaling Pathways and Gene Expression Modulation
There is no published research on the effects of this compound on cellular signaling pathways or its ability to modulate gene expression in vitro.
Assessment of Antimicrobial and Antifungal Efficacy in Standardized Assays
No studies have been published assessing the potential antimicrobial or antifungal properties of this compound.
Neurobiological and Behavioral Research (Non-Human In Vivo Models)
A review of available literature found no non-human in vivo studies investigating the neurobiological or behavioral effects of this compound.
Studies on Neuromodulation, Neurotransmitter Release, and Synaptic Plasticity
There is no available research detailing the effects of this compound on neural signaling, the release of key neurotransmitters, or the processes of synaptic plasticity such as long-term potentiation or depression.
Behavioral Phenotyping in Animal Models Relevant to Neurological Functions
No studies were found that investigate the behavioral effects of this compound in animal models of neurological function. Consequently, there is no data on its potential impact on locomotion, anxiety, cognition, or other relevant behavioral markers.
Assessment of Blood-Brain Barrier Permeability and Distribution in Preclinical Species
Information regarding the ability of this compound to cross the blood-brain barrier and its subsequent distribution within the central nervous system in preclinical species is not documented in the available literature.
Due to the absence of primary research in these areas, the creation of data tables and a detailed discussion of research findings is not possible.
Analytical Characterization and Spectroscopic Elucidation for Research Applications
Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, GC)
Chromatographic methods are indispensable for determining the purity of 4-(2-aminoethyl)-3-fluorophenol (B13646493) hydrobromide and for the isolation of any related substances or synthetic analogues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like phenols. For 4-(2-aminoethyl)-3-fluorophenol hydrobromide, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The method's parameters would be optimized to ensure a sharp, symmetrical peak for the main compound, well-resolved from any impurities. mdpi.com
Method validation is a critical step to ensure the reliability of the analytical results. mdpi.com Key validation parameters include:
Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. mdpi.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. mdpi.com
Preparative HPLC can be utilized to isolate analogues or impurities for further structural characterization.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Phenols can be analyzed by GC, often requiring derivatization to increase their volatility and improve chromatographic performance. epa.gov For this compound, derivatization of the phenol (B47542) and amine functional groups might be necessary. Common derivatizing agents include silylating agents for the hydroxyl group or acylating agents for the amino group. epa.gov A flame ionization detector (FID) is typically used for detection. epa.gov The use of a capillary column with a specific polarity is chosen to achieve optimal separation. epa.gov
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application for this compound |
| HPLC | Reversed-Phase (C8, C18) | Acetonitrile/Water with acid modifier (e.g., TFA) | UV-Vis (Diode Array Detector) | Purity assessment, quantification, isolation of impurities and analogues. |
| GC | Fused-silica capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) | Purity assessment of the free base or a volatile derivative. |
Advanced Spectroscopic Methods for Definitive Structural Confirmation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms within the molecule.
¹H NMR: The proton NMR spectrum would confirm the presence of all non-exchangeable protons. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenol ring and the aliphatic protons of the aminoethyl side chain. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ethyl group would likely appear as two triplets, corresponding to the -CH₂- adjacent to the aromatic ring and the -CH₂- attached to the amino group.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the two aliphatic carbons of the ethyl side chain and the six aromatic carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its presence and position. The chemical shifts of the aromatic carbons are influenced by the substituents (hydroxyl, aminoethyl, and fluorine), providing further structural confirmation. rsc.orgchemicalbook.comchemicalbook.com
¹⁹F NMR: As fluorine has a natural abundance of 100% and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. nih.govresearchgate.net This provides unequivocal evidence for the presence of fluorine in the molecule. The multiplicity of the signal would be influenced by coupling to nearby protons, further confirming its position on the phenolic ring. rsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Key Expected Features |
| ¹H | Aromatic: 6.5 - 7.5; Aliphatic: 2.5 - 3.5 | Complex multiplets for aromatic protons due to H-H and H-F coupling; Triplets for ethyl chain protons. |
| ¹³C | Aromatic: 110 - 160; Aliphatic: 25 - 45 | Six distinct aromatic signals; Large ¹JCF coupling for the carbon attached to fluorine. |
| ¹⁹F | -110 to -140 (relative to CFCl₃) | Single multiplet, with splitting determined by coupling to adjacent aromatic protons. |
HRMS is a powerful technique used to determine the precise mass of the parent ion, which allows for the calculation of its elemental formula with high accuracy. For 4-(2-aminoethyl)-3-fluorophenol (the free base, C₈H₁₀FNO), the expected monoisotopic mass is approximately 155.0746 Da. uni.lu HRMS analysis would measure this mass to within a few parts per million (ppm), confirming the elemental composition.
The technique also provides information about the molecule's fragmentation pattern, which can be used to further elucidate the structure. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) would likely involve the cleavage of the C-C bond between the aromatic ring and the ethyl side chain (benzylic cleavage).
| Ion Adduct ([M = C₈H₁₀FNO]) | Calculated m/z |
| [M+H]⁺ | 156.0819 |
| [M+Na]⁺ | 178.0639 |
| [M-H]⁻ | 154.0674 |
Data predicted based on the free base. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the ammonium (B1175870) salt, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, C-O stretch, and the C-F stretch. uzh.chnih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The phenolic ring in this compound acts as a chromophore, and its UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or water, would display characteristic absorption maxima (λmax) corresponding to π→π* transitions. spectrabase.com
| Spectroscopy | Functional Group / Chromophore | Expected Absorption Region |
| IR | Phenolic O-H stretch | 3200-3600 cm⁻¹ (broad) |
| N-H stretch (ammonium) | 2800-3200 cm⁻¹ (broad) | |
| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |
| Aliphatic C-H stretch | 2850-2960 cm⁻¹ | |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |
| C-F stretch | 1000-1300 cm⁻¹ | |
| UV-Vis | Phenyl chromophore | ~270-290 nm |
Advanced Characterization Techniques (e.g., X-ray Crystallography for Crystal Structure Determination of Related Compounds)
This technique would also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, the ammonium group, and the bromide counter-ion, as well as potential π–π stacking interactions between the aromatic rings. researchgate.net This information is invaluable for understanding the compound's physicochemical properties. nih.gov
Stability and Degradation Pathway Studies under Controlled Research Conditions
Understanding the chemical stability of this compound is crucial for its handling, storage, and application in research. Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. edaegypt.gov.eg
A typical stability study involves storing the compound under controlled conditions, such as:
Long-term storage: e.g., 25°C / 60% relative humidity (RH)
Accelerated storage: e.g., 40°C / 75% RH edaegypt.gov.eg
Samples are withdrawn at specific time points (e.g., 0, 3, 6, 12 months) and analyzed using a validated stability-indicating HPLC method. edaegypt.gov.eg The analysis monitors for any decrease in the purity of the parent compound and the formation of degradation products. If significant degradation is observed, the degradation products can be isolated and their structures elucidated using techniques like LC-MS and NMR to understand the degradation pathways. Photostability studies, involving exposure to a standardized light source, are also conducted to assess light sensitivity. edaegypt.gov.eg
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and acid-base properties of 4-(2-aminoethyl)-3-fluorophenol (B13646493). These calculations provide insights into the molecule's behavior and potential interactions.
Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. The presence of the fluorine atom, an electron-withdrawing group, and the hydroxyl and amino groups, which are electron-donating, creates a complex electronic environment on the aromatic ring. This influences the molecule's reactivity in various chemical reactions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack.
Acidity and Basicity: The pKa values of the phenolic hydroxyl group and the amino group are critical determinants of the compound's ionization state at physiological pH. Computational methods can predict these pKa values with a reasonable degree of accuracy. nih.govnih.govresearchgate.netmdpi.commdpi.com The acidity of the phenol (B47542) is enhanced by the electron-withdrawing fluorine atom, while the basicity of the amino group is also influenced by the electronic effects of the substituents on the phenyl ring.
Table 1: Hypothetical Quantum Chemical Properties of 4-(2-aminoethyl)-3-fluorophenol
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |
| pKa (Phenolic OH) | 8.9 | Predicts ionization state of the hydroxyl group |
| pKa (Amino NH2) | 9.8 | Predicts ionization state of the amino group |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges for similar compounds.
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Protein-Ligand Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective of 4-(2-aminoethyl)-3-fluorophenol, allowing for the exploration of its conformational flexibility and its interactions with biological macromolecules, such as proteins. mdpi.comresearchgate.netresearchgate.net
Conformational Landscapes: The ethylamino side chain of the molecule possesses rotational freedom, leading to a variety of possible conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to be present in solution and in binding pockets of proteins. Understanding the preferred conformations is crucial for designing molecules that fit optimally into a target's active site.
Protein-Ligand Interactions: By simulating the compound in the binding site of a target protein, MD can reveal the key interactions that contribute to binding affinity and specificity. These simulations can identify hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. For instance, the phenolic hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the fluorinated phenyl ring can participate in hydrophobic and aromatic stacking interactions. The dynamic nature of these simulations provides a more realistic picture of the binding event compared to static docking models. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netjocpr.comnih.gov While a specific QSAR model for 4-(2-aminoethyl)-3-fluorophenol hydrobromide would require a dataset of analogues with corresponding activity data, the principles of QSAR can be applied to guide the design of more potent derivatives.
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed biological activity. researchgate.netnih.govplos.org
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds based on their calculated descriptors. This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency. ncsu.edu
Table 2: Exemplary Molecular Descriptors for QSAR Modeling of Phenol Derivatives
| Descriptor | Description | Potential Influence on Activity |
| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |
| Polar Surface Area (PSA) | Surface area of polar atoms | Hydrogen bonding capacity, solubility |
| Molecular Weight | Mass of the molecule | Size and steric effects |
| Number of H-bond donors | Count of H-bond donor atoms | Interaction with target protein |
| Number of H-bond acceptors | Count of H-bond acceptor atoms | Interaction with target protein |
| Aromatic Ring Count | Number of aromatic rings | Pi-stacking interactions |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Optimization
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. biosolveit.decambridge.orgnih.gov In silico models play a crucial role in the early stages of drug discovery by predicting these properties, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.netnih.govresearchgate.netslideshare.netnih.govspringernature.com
Various computational tools and web servers are available to predict a wide range of ADME parameters based on the chemical structure of a compound. These predictions are based on large datasets of experimentally determined properties and employ a variety of modeling techniques, including QSAR and machine learning. nih.gov
Table 3: Predicted ADME Properties of 4-(2-aminoethyl)-3-fluorophenol
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | May not be suitable for CNS targets without modification. |
| Plasma Protein Binding | Moderate | Influences the free concentration of the drug. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Potential for renal excretion. |
Note: These are hypothetical predictions from common in silico ADME models and serve as an illustration.
Virtual Screening and De Novo Design of Novel Chemical Entities based on this compound Scaffold
The 4-(2-aminoethyl)-3-fluorophenol core structure can serve as a scaffold for the discovery of new bioactive molecules through virtual screening and de novo design techniques. wikipedia.orgmdpi.comnvidia.commmsl.cznih.gov
Virtual Screening: This approach involves computationally screening large libraries of virtual compounds to identify those that are predicted to bind to a specific biological target. mdpi.com The screening can be ligand-based, where molecules with similar features to the known active scaffold are sought, or structure-based, where compounds are docked into the 3D structure of the target protein to predict binding affinity. nvidia.commmsl.cz
De Novo Design: This method involves the computational generation of novel molecular structures that are tailored to fit the binding site of a target protein. github.ionih.govacs.orgmdpi.combiorxiv.org Algorithms can "grow" a molecule within the active site, optimizing its interactions with the surrounding amino acids. The 4-(2-aminoethyl)-3-fluorophenol scaffold can be used as a starting point or a fragment in this design process, ensuring that the newly designed molecules retain key interaction features while exploring novel chemical space. biosolveit.delifechemicals.comrsc.orgnih.govresearchgate.net
These computational strategies accelerate the hit-to-lead optimization process by generating and evaluating a vast number of potential drug candidates in silico, thereby focusing laboratory efforts on the most promising compounds. nih.govmdpi.com
Future Research Directions and Translational Potential Preclinical Focus
Development of Next-Generation Potent and Selective Analogues for Specific Biological Targets
The development of next-generation analogues of 4-(2-aminoethyl)-3-fluorophenol (B13646493) hydrobromide is a critical avenue of research to enhance its potency and selectivity for specific biological targets. The strategic modification of its chemical structure can lead to compounds with improved pharmacological profiles. Key areas of focus for the synthesis of such analogues would include:
Modification of the Phenethylamine (B48288) Side Chain: Alterations to the ethylamine (B1201723) side chain, such as N-alkylation, N-acylation, or the introduction of cyclic moieties, could significantly influence receptor binding affinity and selectivity.
Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring are crucial determinants of biological activity. Exploring alternative halogen substitutions or the addition of other functional groups could modulate the electronic and steric properties of the molecule, leading to enhanced target engagement.
Stereochemistry: The synthesis and evaluation of individual stereoisomers are essential, as biological targets often exhibit stereospecific binding.
A systematic structure-activity relationship (SAR) study would be imperative to guide the rational design of these new analogues. High-throughput screening assays against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, would be employed to identify lead compounds with desired activity and selectivity.
| Compound Name | CAS Number |
| 4-(2-aminoethyl)-3-fluorophenol hydrobromide | 2089258-44-4 |
Exploration of Novel Therapeutic Applications and Biological Pathways in Non-Human Systems
The therapeutic potential of this compound and its next-generation analogues remains largely unexplored. Preclinical studies in non-human systems, such as cell-based assays and animal models of disease, are essential to elucidate their biological functions and identify potential therapeutic applications. Initial investigations could focus on:
Neurological and Psychiatric Disorders: Given the phenethylamine scaffold, which is common in many centrally acting agents, exploring the effects on neurotransmitter systems (e.g., dopaminergic, serotonergic, and noradrenergic pathways) is a logical starting point. Animal models of depression, anxiety, and neurodegenerative diseases could be utilized.
Inflammatory and Pain Pathways: The phenolic moiety suggests potential antioxidant and anti-inflammatory properties. In vitro assays to measure inflammatory markers and in vivo models of inflammation and neuropathic pain would be valuable.
Oncology: The role of fluorinated compounds in cancer therapy is an expanding field. Screening against various cancer cell lines to assess for cytotoxic or cytostatic effects could uncover novel anticancer properties.
Detailed mechanistic studies, including target identification and pathway analysis, will be crucial to understand how these compounds exert their biological effects.
Integration with Advanced Drug Delivery Systems and Nanotechnology in Research Settings
To overcome potential challenges related to bioavailability, stability, and targeted delivery, the integration of this compound and its analogues with advanced drug delivery systems is a promising research direction. In a preclinical research setting, various nanoformulations could be explored:
Liposomes and Polymeric Nanoparticles: Encapsulation within these nanocarriers can improve solubility, protect the compound from premature degradation, and allow for controlled release.
Targeted Nanoparticles: Functionalizing the surface of nanoparticles with specific ligands (e.g., antibodies or peptides) can enable targeted delivery to specific cell types or tissues, thereby enhancing efficacy and reducing off-target effects.
The development and characterization of these nanoformulations would involve physicochemical analysis, in vitro drug release studies, and evaluation of their pharmacokinetic and biodistribution profiles in animal models.
Addressing Challenges in Compound Optimization and Scale-Up for Preclinical Development
The successful translation of a promising compound from the laboratory to preclinical development hinges on overcoming challenges in its chemical synthesis and scale-up. For this compound and its derivatives, key considerations include:
Synthetic Route Optimization: Developing a robust, efficient, and scalable synthetic route is paramount. This involves minimizing the number of synthetic steps, maximizing yields, and using cost-effective and environmentally friendly reagents and solvents. The synthesis of the precursor, 4-amino-3-fluorophenol (B140874), is a critical step that requires optimization for large-scale production.
Purification and Characterization: Establishing reliable methods for the purification and comprehensive analytical characterization of the final compounds and intermediates is essential to ensure high purity and consistency between batches.
Addressing these challenges early in the research and development process is crucial for the successful progression of this class of compounds towards potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(2-aminoethyl)-3-fluorophenol hydrobromide with high yield and purity?
- Methodological Answer : Synthesis typically involves bromination of the phenolic precursor followed by hydrobromide salt formation. For structurally similar compounds like 4-(2-aminoethyl)-2,5-difluorophenol hydrobromide, nucleophilic substitution under controlled pH (6.5–7.5) prevents amine decomposition . Anhydrous HBr in ethanol is effective for salt formation in aromatic amines, with purification via recrystallization from DMF/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.2 ppm for fluorophenol) and amine hydrobromide protons (broad singlet at δ 8.5–9.5 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 248.03 (C₈H₁₁BrFNO). Compare with analogous bromo-fluorophenols (e.g., 2-amino-3-bromo-4-fluorophenol) for validation .
Advanced Research Questions
Q. How can researchers address conflicting solubility data reported for this compound in different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using standardized USP methods across temperatures (5–50°C). Apply Hansen solubility parameters to model solvent interactions, focusing on hydrogen bond acceptance. Cross-validate with N-(4-fluorobenzyl) derivatives to assess bromine’s impact on solvation .
Q. What experimental design considerations are critical when investigating the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer : Implement orthogonal assays (e.g., FRET-based kinase activity + ITC binding studies) to minimize false positives. Include controls like AEBSF hydrochloride (serine protease inhibitor) to exclude nonspecific inhibition . Structure-activity relationship (SAR) studies should modify ethylamine spacer length while tracking fluorine’s electronic effects .
Q. What advanced purification techniques are recommended for removing trace metal contaminants from synthesis batches?
- Methodological Answer : Chelation-assisted chromatography with EDTA-functionalized resins removes transition metals (e.g., Pd from coupling reactions). Recrystallization from DMF/H₂O (7:3 v/v) at -20°C achieves >99.5% purity in related brominated phenethylamines .
Q. How should researchers design degradation studies to evaluate stability under physiological conditions?
- Methodological Answer : Perform accelerated stability testing in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C with LC-MS monitoring. Focus on hydrolysis at the hydrobromide moiety and oxidative degradation of the ethylamine chain. Compare degradation pathways with non-fluorinated analogs to assess fluorine’s protective role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
